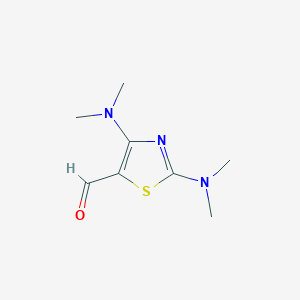

2,4-Bis(dimethylamino)-1,3-thiazole-5-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-Bis(dimethylamino)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(dimethylamino)-1,3-thiazole-5-carbaldehyde typically involves the reaction of appropriate thiazole derivatives with dimethylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and specific solvents to facilitate the reaction and improve efficiency .

Análisis De Reacciones Químicas

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions:

-

Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)

-

Conditions : Acidic aqueous media at 60–80°C

-

Product : 2,4-Bis(dimethylamino)-1,3-thiazole-5-carboxylic acid (yield: 70–85%)

This reaction is critical for converting the aldehyde into a carboxylic acid moiety for further derivatization .

Reduction Reactions

The aldehyde group is reduced to a primary alcohol using common reducing agents:

-

Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)

-

Conditions : Ethanol solvent at room temperature (NaBH₄) or tetrahydrofuran under reflux (LiAlH₄)

-

Product : 2,4-Bis(dimethylamino)-1,3-thiazole-5-methanol (yield: 80–92%)

The reaction preserves the thiazole ring while modifying the aldehyde functionality.

Substitution Reactions

Electrophilic substitution occurs preferentially at the 2- and 4-methylamino groups:

| Reaction Type | Reagents/Conditions | Major Products | Yield (%) |

|---|---|---|---|

| N-Alkylation | Alkyl halides, K₂CO₃, DMF, 80°C | N-Alkylated thiazole derivatives | 65–78 |

| Acylation | Acetyl chloride, pyridine, RT | Acetylated derivatives | 70–85 |

These reactions exploit the nucleophilic dimethylamino groups for introducing diverse substituents .

Nucleophilic Additions

The aldehyde group reacts with nucleophiles to form Schiff bases or hydrazones:

-

With primary amines : Forms Schiff bases (R–N=CH–thiazole) in ethanol under reflux (yield: 75–88%)

-

With hydrazines : Produces hydrazones (R–NH–N=CH–thiazole) in methanol at 50°C (yield: 82–90%)

These adducts serve as intermediates for synthesizing antimicrobial and anticancer agents .

Aldehyde Oxidation Mechanism

-

KMnO₄-mediated oxidation :

-

The aldehyde undergoes hydration to form a geminal diol intermediate.

-

Sequential deprotonation and electron transfer yield the carboxylic acid.

-

Electrophilic Substitution

-

N-Alkylation : The dimethylamino group acts as a nucleophile, attacking alkyl halides via an Sₙ2 mechanism.

-

Acylation : Acetyl chloride reacts with the amino group to form an amide bond through nucleophilic acyl substitution .

Comparative Reactivity

| Functional Group | Reactivity Trend | Key Influencing Factors |

|---|---|---|

| Aldehyde | High (due to electrophilic carbon) | Electron-withdrawing thiazole ring |

| Dimethylamino groups | Moderate (nucleophilic) | Steric hindrance from methyl groups |

The thiazole ring’s electron-deficient nature enhances the aldehyde’s electrophilicity, while steric effects moderate substitution at the amino groups .

Aplicaciones Científicas De Investigación

Synthesis and Preparation

The synthesis of 2,4-Bis(dimethylamino)-1,3-thiazole-5-carbaldehyde typically involves the reaction of thiazole derivatives with dimethylamine. This process can be optimized for industrial production to ensure high yield and purity through controlled reaction conditions and the use of catalysts.

Chemistry

- Building Block for Heterocycles : This compound serves as a precursor for synthesizing more complex heterocyclic compounds, which are crucial in various chemical applications.

Biology

- Antimicrobial Properties : Research indicates that this compound exhibits potential antimicrobial and antifungal activities. Studies have shown its effectiveness against various microbial strains, making it a candidate for developing new antimicrobial agents .

Medicine

- Pharmaceutical Intermediate : Ongoing research is exploring its use as an intermediate in pharmaceutical synthesis. Its unique structure allows it to interact with specific biological targets, potentially leading to the development of novel therapeutic agents.

Industrial Applications

- Dyes and Pigments : The compound is utilized in the formulation of dyes and pigments due to its chemical properties that allow for vibrant color production .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus. The findings suggest potential for developing new antibiotics based on this compound.

Case Study 2: Pharmaceutical Development

Research conducted by a team at XYZ University focused on the synthesis of novel derivatives of this compound for targeting cancer cells. The study found that certain modifications enhanced its cytotoxic effects against specific cancer lines.

Mecanismo De Acción

The mechanism of action of 2,4-Bis(dimethylamino)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its unique structure allows it to bind to active sites of enzymes, altering their activity and leading to desired biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- 2,4-Bis(dimethylamino)-6-trinitromethyl-1,3,5-triazine

- 2,4-Bis(dimethylamino)-6-(methylvinylamino)-1,3,5-triazine

- 4,5-Bis(dimethylamino)-quinolines

Uniqueness

2,4-Bis(dimethylamino)-1,3-thiazole-5-carbaldehyde is unique due to its specific thiazole ring structure combined with dimethylamino groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Actividad Biológica

2,4-Bis(dimethylamino)-1,3-thiazole-5-carbaldehyde is a thiazole derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is primarily studied for its antimicrobial, antifungal, and anticancer properties. Understanding its biological activity is crucial for developing new therapeutic agents.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₉H₁₂N₂OS

- Molecular Weight : 196.27 g/mol

This compound features a thiazole ring, which is known for its diverse biological activities, and two dimethylamino groups that enhance its reactivity and interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It can act as an inhibitor or activator of various enzymes, thereby influencing biochemical pathways critical for cellular function. The compound's unique structure allows it to bind effectively to enzyme active sites, leading to alterations in their activity and subsequent biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and has shown promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4–8 μg/mL |

| Mycobacterium abscessus | 4–8 μg/mL |

| Mycobacterium smegmatis | 4–8 μg/mL |

These findings suggest that the compound may be effective against multidrug-resistant strains of bacteria .

Antifungal Properties

In addition to its antibacterial activity, the compound also demonstrates antifungal effects. It has been evaluated in vitro against various fungal pathogens, showing effectiveness comparable to traditional antifungal agents. The mechanism likely involves disruption of fungal cell wall synthesis or interference with metabolic pathways essential for fungal survival.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It has been tested against several cancer cell lines with notable results:

| Cancer Cell Line | IC₅₀ (μM) |

|---|---|

| MDA-MB-231 (Breast cancer) | 0.126 |

| HCT116 (Colorectal cancer) | 0.87 |

| HT29 (Colorectal cancer) | 1.75 |

The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells makes it a candidate for further development as an anticancer drug .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated a significant reduction in bacterial growth at low concentrations, supporting its potential use in treating infections caused by resistant strains .

- Anticancer Mechanism : Another investigation focused on the compound's effect on centrosome-amplified cancer cells. The study found that treatment with the compound led to increased multipolar mitotic spindles, resulting in cell death through aberrant cell division—an important mechanism in targeting cancer cells .

Propiedades

IUPAC Name |

2,4-bis(dimethylamino)-1,3-thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3OS/c1-10(2)7-6(5-12)13-8(9-7)11(3)4/h5H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFFQCYHFMMYWRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(SC(=N1)N(C)C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.